1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-,ethyl ester,(1s)-
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Overview
Description
1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-,ethyl ester,(1s)- is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an isoquinoline ring system fused with a tetrahydroacetic acid ester group. It is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-,ethyl ester,(1s)- can be achieved through several synthetic routes. One common method involves the reduction of isoquinoline derivatives followed by esterification. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The esterification step can be carried out using reagents like ethyl chloroformate or ethyl iodide in the presence of a base such as triethylamine .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation of isoquinoline derivatives followed by esterification under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-,ethyl ester,(1s)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into more saturated derivatives using reducing agents such as LiAlH4 or NaBH4.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline ketones, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-,ethyl ester,(1s)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various complex organic molecules and natural product analogs.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-,ethyl ester,(1s)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. For instance, it may inhibit enzymes involved in neurotransmitter synthesis, thereby influencing neurological functions .
Comparison with Similar Compounds
1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-,ethyl ester,(1s)- can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a simpler structure, lacking the acetic acid ester group.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups, which may exhibit different biological activities.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: A compound with a benzyl group, known for its neuroprotective properties.
The uniqueness of 1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-,ethyl ester,(1s)- lies in its specific ester functional group, which can influence its reactivity and biological activity compared to other tetrahydroisoquinoline derivatives.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)9-12-11-6-4-3-5-10(11)7-8-14-12/h3-6,12,14H,2,7-9H2,1H3/t12-/m0/s1 |
InChI Key |
JNBDCWJGYVMSIN-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H]1C2=CC=CC=C2CCN1 |
Canonical SMILES |
CCOC(=O)CC1C2=CC=CC=C2CCN1 |
Origin of Product |
United States |
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